Nicotine lactate

Description

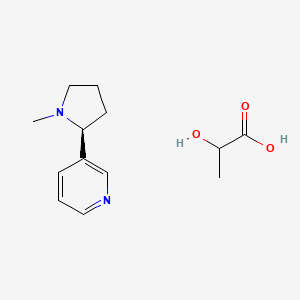

Nicotine lactate is the lactate salt form of nicotine, a naturally occurring alkaloid found in tobacco. This compound is synthesized by reacting nicotine with lactic acid, resulting in improved solubility and stability compared to freebase nicotine. It is primarily utilized in pharmaceutical and research contexts for controlled nicotine delivery, such as in smoking cessation therapies or transdermal patches. The lactate moiety enhances bioavailability and reduces irritation, making it advantageous for medical applications .

Properties

CAS No. |

14474-00-1 |

|---|---|

Molecular Formula |

C13H20N2O3 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

2-hydroxypropanoic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2.C3H6O3/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;1-2(4)3(5)6/h2,4,6,8,10H,3,5,7H2,1H3;2,4H,1H3,(H,5,6)/t10-;/m0./s1 |

InChI Key |

VWTHFJXLFGINSW-PPHPATTJSA-N |

Isomeric SMILES |

CC(C(=O)O)O.CN1CCC[C@H]1C2=CN=CC=C2 |

Canonical SMILES |

CC(C(=O)O)O.CN1CCCC1C2=CN=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Nicotine lactate is widely used in scientific research due to its unique properties and applications:

Chemistry: It is used as a reagent in organic synthesis and chemical reactions.

Biology: this compound is studied for its effects on biological systems, including its impact on neurotransmitter release and receptor binding.

Medicine: Research is conducted to understand its potential therapeutic uses, such as in smoking cessation aids and pain management.

Industry: this compound is utilized in the production of electronic cigarette liquids and other nicotine delivery systems.

Mechanism of Action

Nicotine lactate exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain and other tissues. The compound binds to these receptors, leading to the release of neurotransmitters such as dopamine and norepinephrine, which contribute to its stimulant and addictive properties. The molecular pathways involved include the activation of intracellular signaling cascades and modulation of gene expression.

Comparison with Similar Compounds

Nicotine Lactate vs. Other Nicotine Salts

Nicotine salts, such as nicotine citrate, nicotine tartrate, and nicotine hydrochloride, are commonly used to modulate nicotine's pharmacokinetics. While specific data on this compound is sparse, general comparisons can be drawn:

| Property | This compound (Inferred) | Nicotine Tartrate | Nicotine Citrate | Nicotine Hydrochloride |

|---|---|---|---|---|

| Solubility | High (due to lactate ion) | Moderate | High | Moderate |

| Bioavailability | Enhanced transdermal | Rapid oral absorption | Slow-release | Variable |

| pH Stability | Neutral to slightly acidic | Acidic | Acidic | Acidic |

| Medical Use | Transdermal patches | Inhalation therapies | Lozenges/gums | Injectables |

The lactate ion's buffering capacity may reduce mucosal irritation compared to stronger acids like citrate or tartrate . Gas chromatography methods for nicotine analysis (as in ) are applicable to all salts, though lactate's stability under high-temperature conditions requires validation.

Lactate-Containing Compounds: Pharmacological and Metabolic Roles

Lactate, a key metabolic intermediate, influences the pharmacokinetics of drugs like ranitidine hemifumarate () and is monitored in critical care (). Key comparisons:

This compound vs. Ranitidine Hemifumarate

- Function : this compound delivers nicotine, whereas ranitidine hemifumarate inhibits gastric acid secretion.

- Lactate Role : In this compound, lactate improves solubility; in ranitidine hemifumarate, hemifumarate stabilizes the active compound .

This compound vs. Exercise-Induced Lactate

- Source: this compound introduces exogenous lactate, whereas exercise generates endogenous lactate via glycolysis.

Analytical and Clinical Comparisons

- Detection: this compound can be quantified using gas chromatography (as in ), whereas lactate sensors () measure endogenous lactate levels.

- Prognostic Value: Elevated lactate (e.g., >4.0 mmol/L in ) is linked to poor clinical outcomes. This compound's contribution to hyperlactatemia remains unstudied but warrants caution in patients with impaired lactate clearance .

Biological Activity

Nicotine lactate is a compound formed by the esterification of nicotine and lactic acid, often used in e-cigarettes and other nicotine delivery systems. This compound has garnered attention due to its potential biological activities and effects on various physiological processes. This article provides a detailed exploration of the biological activity of this compound, supported by research findings, data tables, and case studies.

-

Nicotine and Lactate Dehydrogenase Activity :

- Nicotine has been shown to influence the activity of lactate dehydrogenase (LDH), an enzyme critical for converting pyruvate to lactate. Studies indicate that nicotine can inhibit LDH activity, potentially affecting energy metabolism in cells .

- A specific study noted that nicotine treatment resulted in increased LDH activity in Streptococcus mutans biofilms, contributing to higher lactic acid production, which is significant for dental caries development in smokers .

- Impact on Drug Self-Administration :

- Effects on Blood Lactate Levels :

Table: Summary of Biological Effects

Case Study 1: Nicotine's Effect on Oral Bacteria

A study investigated how nicotine affects Streptococcus mutans, a bacterium associated with dental caries. Results showed that nicotine increased both the number of bacterial cells and overall LDH activity within biofilms, indicating a potential link between smoking, increased biofilm formation, and dental health issues.

Case Study 2: Adolescent Exposure to Nicotine

In another study focusing on adolescent rats, researchers found that those pre-treated with nicotine exhibited heightened drug-seeking behaviors compared to controls. This effect was not observed in adult rats, highlighting age-related differences in response to nicotine exposure.

Chemical Reactions Analysis

Thermal Decomposition Reactions

Under pyrolysis, nicotine lactate undergoes endothermic decomposition, releasing:

-

Primary products : Nicotine, lactic acid, and anhydrides (e.g., lactide)

-

Secondary products : Small N-heterocyclic compounds and carboxylic acid derivatives

Table 1: Thermodynamic Parameters of this compound Pyrolysis

| Parameter | Value |

|---|---|

| Activation energy (Eₐ) | 63.14 kJ mol⁻¹ |

| Enthalpy change (ΔH) | 69.82 kJ mol⁻¹ |

| Entropy change (ΔS) | 0.18 kJ mol⁻¹ K⁻¹ |

The reaction is non-spontaneous (ΔG > 0) and heat-absorbing, with a two-stage decomposition profile .

Metal Ion Complexation

This compound acts as a bidentate ligand, forming stable complexes with transition metals. This property accelerates corrosion of electronic cigarette components, increasing aerosol concentrations of:

The lactate anion’s carboxyl and hydroxyl groups facilitate chelation, promoting metal oxidation and leaching .

Pharmacokinetic Interactions

This compound’s ionic dissociation profile enhances bioavailability:

-

Peak plasma concentration : Achieved 30% faster than nicotine freebase

-

Absorption rate : 45% higher vs. nicotine citrate (p < 0.0001)

-

Brain deposition : Peaks at 4–5% within 15–35 seconds, with faster clearance kinetics

These traits correlate with its lower pH (≈5.2) and higher water solubility, enabling rapid membrane permeation .

Dopaminergic Pharmacodynamics

This compound increases dopamine (DA) release in the nucleus accumbens (NAc) with high potency:

-

Half-effective concentration (EC₅₀) : 0.12 μM (lowest among nicotine salts)

-

DA release slope : 1.8× steeper vs. nicotine malate (p < 0.05)

Real-time fluorometric assays show DA signals peak synchronously with aerosol exposure and decline post-cessation, reflecting rapid pharmacokinetic-pharmacodynamic coupling .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying nicotine lactate in biological matrices, and how should they be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Validation should follow FDA/ICH guidelines, including parameters like linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (85–115%). Biological samples (e.g., plasma) require protein precipitation or solid-phase extraction to minimize matrix effects. Calibration curves must account for pH-dependent ionization, as this compound’s uncharged form dominates at alkaline pH .

Q. How can researchers ensure reproducibility in synthesizing this compound under laboratory conditions?

- Methodological Answer : Synthesis protocols should specify reaction stoichiometry, solvent purity (e.g., anhydrous ethanol), and pH control (optimized at ~8.3 for salt formation). Literature precedent (e.g., nicotine-lactate molar ratios) must be cross-referenced to avoid side reactions. Reaction progress should be monitored via thin-layer chromatography (TLC) or NMR spectroscopy. Researchers must document batch-specific variables (e.g., temperature fluctuations, stirring rates) and validate product purity using elemental analysis and melting-point consistency .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in preclinical this compound studies?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) are ideal for dose-response curves, while ANOVA with post-hoc Tukey tests can compare multiple treatment groups. Preclinical studies must adhere to NIH reporting standards, including sample-size justification, randomization, and blinding. Outliers should be assessed via Grubbs’ test, and nonparametric tests (e.g., Mann-Whitney U) applied if data violate normality assumptions .

Advanced Research Questions

Q. How do pH variations influence this compound’s blood-brain barrier (BBB) permeability, and how should experimental models account for this?

- Methodological Answer : this compound’s BBB uptake is pH-dependent, with the uncharged species showing higher permeability. In vitro models (e.g., MDCK cell monolayers) should simulate physiological pH gradients (pH 7.4 in blood vs. 6.8–7.0 in brain interstitial fluid). In vivo studies using intra-carotid bolus injections (as in Oldendorf’s method) must standardize injection pH (e.g., 6.1–8.4) and measure uptake via radiolabeled tracers. Confounding factors like lactate dehydrogenase activity should be controlled .

Q. What experimental strategies resolve contradictions between in vitro efficacy and in vivo pharmacokinetics of this compound?

- Methodological Answer : Discrepancies often arise from differences in absorption kinetics or metabolic clearance. Researchers should:

- Conduct parallel in vitro (e.g., Caco-2 permeability assays) and in vivo (e.g., cannulated rodent models) studies under matched pH and dosing conditions.

- Use physiologically based pharmacokinetic (PBPK) modeling to integrate parameters like Tmax (time to peak concentration) and bioavailability.

- Validate findings with clinical data, such as crossover trials comparing this compound’s plasma profiles to freebase nicotine .

Q. How should controlled clinical trials be designed to assess this compound’s neuropharmacokinetic profile?

- Methodological Answer : Randomized, open-label, crossover trials (e.g., NCT studies) are optimal. Key design elements include:

- Standardized dosing (e.g., 16–48 mg this compound via e-cigarette) and washout periods to minimize carryover effects.

- Pharmacokinetic sampling at fixed intervals (e.g., 0–120 mins post-inhalation) to calculate AUC (area under the curve) and Cmax.

- Subjective metrics (e.g., "desire to smoke" scales) to correlate plasma nicotine levels with behavioral outcomes. Compliance with CONSORT guidelines is critical .

Q. What evidence-synthesis frameworks reconcile heterogeneous data on this compound’s bioavailability across formulations?

- Methodological Answer : Systematic reviews should follow PRISMA guidelines, with meta-analyses stratified by formulation (e.g., lactate salt vs. freebase) and delivery method (e.g., e-cigarette vs. inhaler). Heterogeneity can be addressed via meta-regression adjusting for variables like pH, nicotine concentration, and inhalation topography. Sensitivity analyses should exclude low-quality studies (e.g., those lacking blinding) .

Methodological Best Practices

Q. What parameters are critical when documenting this compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies must report:

- Temperature (e.g., 4°C vs. 25°C) and humidity (e.g., 60% RH) conditions.

- Degradation kinetics (e.g., Arrhenius plots for shelf-life extrapolation).

- Analytical validation via forced degradation (e.g., exposure to UV light, acidic/alkaline buffers).

- Long-term stability data should be archived in compliance with ICH Q1A guidelines .

Q. How can researchers optimize in vitro models to predict this compound’s in vivo absorption?

- Methodological Answer : Use dynamic systems (e.g., flow-through diffusion cells) mimicking respiratory tract pH (6.5–7.0) and mucus layers. Cell cultures (e.g., Calu-3) should be validated for transporter expression (e.g., monocarboxylate transporters for lactate uptake). Parallel artificial membrane permeability assays (PAMPA) can screen lipid-mediated diffusion, while Franz cells model dermal absorption for transdermal formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.